molecular formula C14H13NO B1632977 4-[2-(4-Methoxyphenyl)ethenyl]pyridine

4-[2-(4-Methoxyphenyl)ethenyl]pyridine

Cat. No. B1632977
M. Wt: 211.26 g/mol
InChI Key: YOTHHWBAADYJST-UHFFFAOYSA-N
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Patent
US06020436

Procedure details

By the procedure described in Ex. 1, 4-methoxybenzaldehyde (17 g) and 4-picoline (9.3 g) 4.76 g were reacted to obtain 4-(4-methoxystyryl)pyridine.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[N:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH:17][C:14]2[CH:15]=[CH:16][N:11]=[CH:12][CH:13]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
9.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=CC2=CC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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